

(2R)-2,3-diaminopropan-1-ol chemical properties and structure

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Compound of Interest

Compound Name: (2R)-2,3-diaminopropan-1-ol

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An In-Depth Technical Guide to **(2R)-2,3-Diaminopropan-1-ol**: Chemical Properties and Structure

Introduction

(2R)-2,3-diaminopropan-1-ol, a chiral amino alcohol, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two primary amine groups and a primary alcohol, allows for a variety of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for coordination chemistry. This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **(2R)-2,3-diaminopropan-1-ol** and its related isomers.

Chemical Structure and Identification

The fundamental structure of 2,3-diaminopropan-1-ol consists of a three-carbon propane backbone with amino groups at positions 2 and 3, and a hydroxyl group at position 1. The "(2R)" designation specifies the stereochemistry at the chiral center (carbon 2).

Caption: 2D structure of **(2R)-2,3-diaminopropan-1-ol**.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	(2R)-2,3-diaminopropan-1-ol	
Molecular Formula	C ₃ H ₁₀ N ₂ O	[1][2]
InChI	InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m1/s1	
InChIKey	QHBWSLQUJMHGDB-GSVOUGTGSA-N	
SMILES	C(--INVALID-LINK--N)N	
CAS Number	2811-20-3 (racemic)	[2][3]

| PubChem CID | 11829361 ((2S)-isomer) |[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-diaminopropan-1-ol is presented below. It is important to note that some of the experimental data may refer to the racemic mixture or the (2S)-enantiomer, which will have identical physical properties to the (2R)-enantiomer, with the exception of optical activity.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	90.12 g/mol	[1]
Exact Mass	90.079312947 Da	[1]
XLogP3	-2.3	[1]
Hydrogen Bond Donor Count	3	[1] [4]
Hydrogen Bond Acceptor Count	3	[1] [4]
Rotatable Bond Count	2	[1] [4]
Topological Polar Surface Area	72.3 Å ²	[1]
pKa (predicted)	12.60 ± 0.10	[3]

| Solubility | Very soluble in water. [\[4\]](#) |

Synthesis Protocols

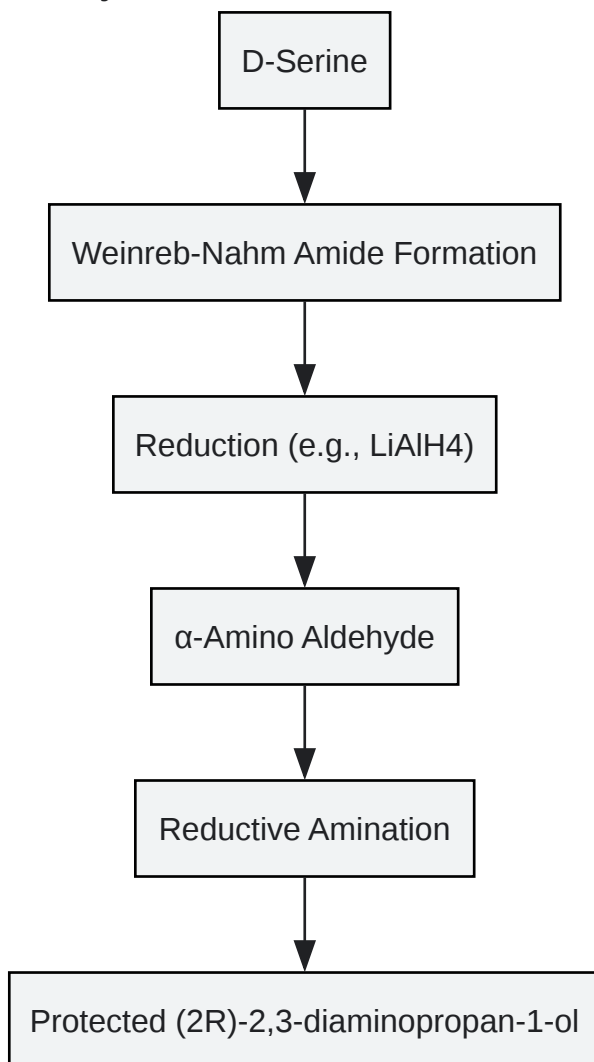
The synthesis of enantiomerically pure 2,3-diaminopropan-1-ols often starts from chiral precursors. One documented approach utilizes D-serine.

Synthesis from D-Serine

A synthetic route to protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters involves the use of 2,3-diaminopropanols derived from D-serine as intermediates.[\[5\]](#) A general workflow for such a synthesis is outlined below.

Experimental Workflow: Synthesis from D-Serine

General Synthetic Workflow from D-Serine



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Caption: Synthetic pathway from D-Serine to a protected form of **(2R)-2,3-diaminopropan-1-ol**.

Detailed Experimental Steps (Illustrative Example):

- Weinreb-Nahm Amide Formation: The starting material, a protected D-serine, is reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide.

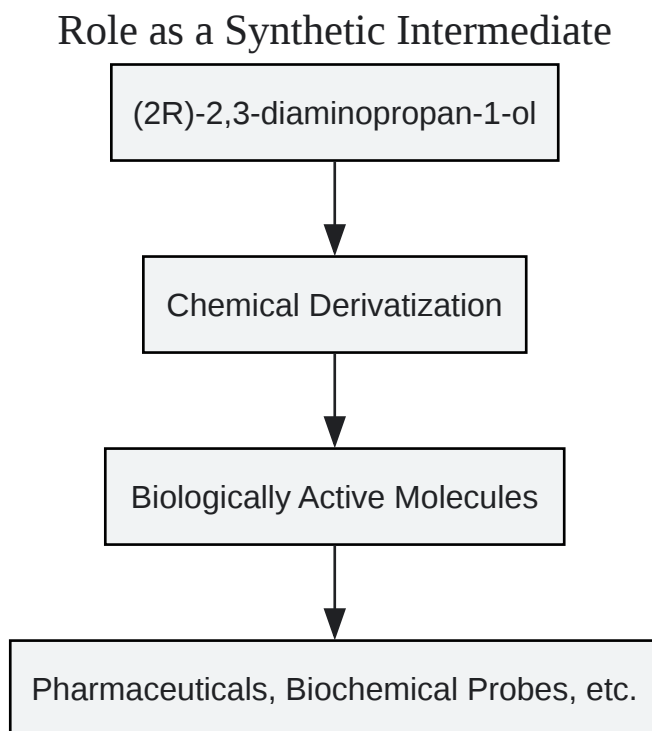
[\[5\]](#)

- Reduction to Aldehyde: The resulting amide is then reduced, for example using lithium aluminum hydride (LiAlH_4) in an appropriate solvent like tetrahydrofuran (THF), to yield the α -amino aldehyde.[\[5\]](#)
- Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine or sulfonamide to introduce the second amino group, yielding the protected 2,3-diaminopropan-1-ol.[\[5\]](#)

Biological Activity and Applications

While **(2R)-2,3-diaminopropan-1-ol** itself is primarily a synthetic intermediate, its derivatives and related compounds have shown biological activity. It is a precursor for synthesizing molecules that can interact with biological macromolecules like DNA.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Logical Relationship: From Intermediate to Bioactive Compound



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Caption: The role of **(2R)-2,3-diaminopropan-1-ol** as a precursor to bioactive molecules.

Derivatives of the related 1,3-diamino-2-propanol have been investigated for their relaxant effects on rat tracheal rings, suggesting potential applications in developing treatments for respiratory conditions.[9] Additionally, it serves as a versatile bidentate diamine ligand in the synthesis of various organometallic compounds.[7][8]

Safety and Handling

(2R)-2,3-diaminopropan-1-ol and its isomers are corrosive and can cause severe skin burns and eye damage.[10][11][12] Proper personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[10][11][12] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[10][11] This compound is also noted to be air-sensitive.[11]

Table 3: Hazard Information

Hazard Statement	Description	Reference
H314	Causes severe skin burns and eye damage.	

| H318 | Causes serious eye damage. |[10] |

In case of contact, immediate medical attention is required. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with soap and plenty of water.[10][11]

Conclusion

(2R)-2,3-diaminopropan-1-ol is a chiral molecule of significant interest in synthetic and medicinal chemistry. Its well-defined structure and multiple functional groups provide a scaffold for the development of a wide range of derivatives with potential biological activities. The synthetic routes, often starting from readily available chiral precursors like D-serine, allow for the production of enantiomerically pure forms of this compound. Due to its corrosive nature,

strict adherence to safety protocols is essential during its handling and use. Further research into the applications of its derivatives may unveil novel therapeutic agents and research tools.

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